molecular formula C9H8BrN3O2 B572986 Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1234616-05-7

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Cat. No.: B572986
CAS No.: 1234616-05-7
M. Wt: 270.086
InChI Key: XQXVIARYOPRUQD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1234616-05-7) is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a bromine substituent at the 6-position and an ethyl ester group at the 3-position. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 270.08 g/mol . The bromine atom enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Storage conditions recommend sealing in dry, room-temperature environments to maintain stability .

Properties

IUPAC Name

ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXVIARYOPRUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210984
Record name Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID901210984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-05-7
Record name Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ethyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the pyrazolopyridine core, which is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. Kinases are enzymes that play a vital role in cell signaling and regulation, making them important targets for cancer therapy.

Synthesis of Kinase Inhibitors

Research indicates that derivatives of pyrazolo[4,3-B]pyridine compounds exhibit significant antiproliferative activity against cancer cell lines. The synthesis methods often involve using this compound as a starting material to create more complex molecules that can inhibit specific kinases involved in tumor growth and metastasis .

Anticancer Research

Recent studies have highlighted the potential of pyrazolo[4,3-B]pyridine derivatives in cancer treatment. These compounds have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors) .

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of various pyrazolo derivatives, this compound was shown to have significant activity against multiple human cancer cell lines. The compound's structure allows it to interact with cellular targets effectively, leading to reduced tumor growth in vivo .

Antiviral and Antibacterial Properties

Beyond oncology, compounds related to this compound have been investigated for their antiviral and antibacterial properties. They have been reported to inhibit key enzymes necessary for viral replication and bacterial survival .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for this compound has provided insights into how modifications to its structure can enhance its biological activity. Variations in substituents can lead to improved potency against specific biological targets .

Summary Table of Key Applications

Application AreaDescriptionReferences
PharmaceuticalIntermediate for kinase inhibitors; potential anticancer agents
Antiviral ActivityInhibits viral replication mechanisms
Antibacterial ActivityEffective against certain bacterial strains
Structure ActivityInsights into modifications enhancing biological activity

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate primarily involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Differences

The compound’s pyrazolo[4,3-b]pyridine scaffold distinguishes it from related heterocycles. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Pyrazolo[4,3-b]pyridine 6-Br, 3-COOEt 270.08 Bromine enhances electrophilic substitution; ester enables functionalization .
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Pyrazolo[4,3-b]pyridine 6-Br, 3-COOEt, 1-Me 284.11 Methylation at N1 improves stability but reduces nucleophilic reactivity .
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine 6-Br, 3-COOEt ~270.08 (estimated) Pyrrole ring (5-membered) vs. pyrazole; altered electronic properties .
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 5-CH₂Cl, 3-COOEt 254.68 Imidazole core increases basicity; chloromethyl group enables alkylation .
6-Bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate Pyrazolo[1,5-a]pyrimidine 6-Br, 3-COOEt ~282.10 (estimated) Pyrimidine ring increases π-conjugation; altered solubility .

Biological Activity

Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1234616-05-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural and chemical properties:

  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 270.09 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97% .

The compound features a pyrazolo-pyridine scaffold, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes. For instance, derivatives of pyrazolo-pyridines have been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds often range from nanomolar to micromolar levels, demonstrating their potency in modulating inflammatory responses .

Antiparasitic Activity

Emerging studies suggest that this compound may possess antiparasitic properties similar to those observed in other pyrazole derivatives. For example, compounds targeting phosphatidylinositol 4-kinase (PI(4)K) have shown promise in treating gastrointestinal parasites such as Cryptosporidium. This class of compounds has been effective in preclinical models, indicating potential therapeutic applications in parasitic infections .

Anti-inflammatory Activity

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. In vivo assays using carrageenan-induced paw edema models showed that these compounds can reduce inflammation effectively. The effective doses (ED50) for some derivatives were comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling .

Case Studies and Research Findings

Study Findings Reference
Study on COX inhibitionDemonstrated IC50 values for various derivatives showing effective COX suppression
Antiparasitic evaluationIndicated potential efficacy against Cryptosporidium in preclinical models
Anti-inflammatory assaysShowed significant reduction in edema compared to controls

Q & A

Q. What are the standard protocols for synthesizing Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate?

A typical synthesis involves sequential functionalization of the pyrazolo[4,3-b]pyridine scaffold. For example:

  • Step 1 : Condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by extraction with ethyl acetate and purification via column chromatography .
  • Step 2 : Bromination using HBr and NaNO₂ under acidic conditions to introduce the bromo substituent at the 6-position .
  • Step 3 : Esterification with ethyl chloroformate in the presence of a base (e.g., Et₃N) to install the carboxylate group .
    Key challenges include controlling regioselectivity during bromination and minimizing side reactions. Yields for critical steps range from 29% (bromination) to 88% (esterification) .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, aromatic protons in pyrazolo[4,3-b]pyridine scaffolds appear as distinct singlets or doublets between δ 7.5–8.5 ppm .
  • LC-MS : Validates molecular weight (e.g., m/z 298.91 for C₈H₆BrN₃O₂) and monitors reaction progress .
  • X-ray Diffraction : Resolves ambiguities in regiochemistry, as seen in analogous pyrazolo[4,3-b]pyridine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during synthesis?

Side reactions, such as acetyl group migration (e.g., formation of N-aryl-N-acetylhydrazone), occur under harsh conditions. Optimization strategies include:

  • Base Selection : Using milder nucleophiles (e.g., DABCO) instead of NaOH to prevent ester hydrolysis .
  • Temperature Control : Maintaining reactions at ≤50°C to avoid decomposition of intermediates .
  • Catalytic Systems : Employing Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination to enhance coupling efficiency (70–85% yields) .

Q. What methodologies are recommended for evaluating the compound’s biological activity in kinase inhibition studies?

  • ATP-Binding Assays : Measure competitive displacement of ATP in kinase domains using fluorescence polarization .
  • Cellular Profiling : Test antiproliferative activity in cancer cell lines (e.g., IC₅₀ values) and correlate with structural features like the bromo group’s electron-withdrawing effects .
  • Docking Studies : Use PyRx or AutoDock to model interactions between the pyrazolo[4,3-b]pyridine core and kinase active sites .

Q. How can contradictory NMR or LC-MS data be resolved during characterization?

  • Isotopic Pattern Analysis : HRMS distinguishes between molecular ions (e.g., [M+H]⁺ at m/z 299.92) and fragment ions (e.g., loss of Br at m/z 219.05) .
  • Variable Temperature NMR : Resolves signal splitting caused by dynamic processes (e.g., rotamers) .
  • Complementary Techniques : X-ray crystallography definitively assigns regiochemistry if NMR data are ambiguous .

Data Analysis and Mechanistic Questions

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Gaussian or ORCA software predicts activation barriers for Suzuki-Miyaura couplings, focusing on the C-Br bond’s susceptibility .
  • Hammett Plots : Correlate substituent effects (e.g., bromo vs. cyano) on reaction rates in Pd-catalyzed aminations .

Q. How can researchers address low yields in the final esterification step?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .
  • Catalytic Additives : Use DMAP to accelerate esterification kinetics .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reagent consumption and terminate reactions at optimal conversion .

Application-Oriented Questions

Q. What strategies enhance the compound’s stability in biological assays?

  • Prodrug Design : Mask the ester group as a tert-butyl carbamate, which hydrolyzes in vivo to release the active carboxylic acid .
  • Formulation : Use cyclodextrin-based encapsulation to improve aqueous solubility and reduce metabolic degradation .

Q. How is this compound utilized in the synthesis of anticoagulants like apixaban analogues?

The pyrazolo[4,3-b]pyridine core serves as a key intermediate. For example:

  • Step 1 : Coupling with morpholine-containing fragments via Buchwald-Hartwig amination .
  • Step 2 : Acidic hydrolysis of the ethyl ester to generate carboxylic acid derivatives with FXa inhibitory activity (IC₅₀ < 10 nM) .

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